molecular formula C14H11ClO3 B1588295 4-((3-Chlorobenzyl)oxy)benzoic acid CAS No. 84403-70-3

4-((3-Chlorobenzyl)oxy)benzoic acid

Cat. No.: B1588295
CAS No.: 84403-70-3
M. Wt: 262.69 g/mol
InChI Key: QMXPJNHJNFUZAT-UHFFFAOYSA-N
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Description

4-((3-Chlorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C14H11ClO3 It is characterized by the presence of a benzoic acid moiety substituted with a 3-chlorobenzyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+3-Chlorobenzyl chloride4-((3-Chlorobenzyl)oxy)benzoic acid\text{4-Hydroxybenzoic acid} + \text{3-Chlorobenzyl chloride} \rightarrow \text{this compound} 4-Hydroxybenzoic acid+3-Chlorobenzyl chloride→4-((3-Chlorobenzyl)oxy)benzoic acid

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((3-Chlorobenzyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products:

    Oxidation: 4-((3-Carboxybenzyl)oxy)benzoic acid.

    Reduction: 4-((3-Chlorobenzyl)oxy)cyclohexane carboxylic acid.

    Substitution: 4-((3-Hydroxybenzyl)oxy)benzoic acid.

Scientific Research Applications

4-((3-Chlorobenzyl)oxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chlorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)benzoic acid
  • 4-((3-Bromobenzyl)oxy)benzoic acid
  • 4-((3-Methylbenzyl)oxy)benzoic acid

Comparison: 4-((3-Chlorobenzyl)oxy)benzoic acid is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXPJNHJNFUZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427521
Record name 4-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84403-70-3
Record name 4-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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